Bienvenue dans la boutique en ligne BenchChem!

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Low-dielectric polyimide High-frequency substrate BPADA-BAPP

Conventional rigid polyimides (e.g., PMDA-ODA) are insoluble and require high-temperature curing, limiting solution-based fabrication. BAPP-based polyimides overcome these barriers: • Low dielectric constant (2.32) for low-loss 5G interlayer dielectrics and flexible PCBs. • Full solubility in NMP (reduced viscosity ≤1.87 dl/g) enabling roll-to-roll coating and ink-jet printing. • Thermoplastic processability with Tg 225-230°C and 29% elongation at break, ideal for wafer-level adhesives and metal-clad laminates. Supplied as a >98% pure solid; compatible with standard imidization protocols using aromatic dianhydrides.

Molecular Formula C27H26N2O2
Molecular Weight 410.5 g/mol
CAS No. 158066-25-2
Cat. No. B132241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis[4-(4-aminophenoxy)phenyl]propane
CAS158066-25-2
Molecular FormulaC27H26N2O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
InChIInChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3
InChIKeyKMKWGXGSGPYISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAPP: Flexible Diamine for Low-Dielectric Polyimides


2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP, CAS 158066-25-2) is a bisphenol-A-derived aromatic diamine monomer containing two ether-linked 4-aminophenoxy terminal groups. BAPP is primarily employed as a diamine building block in the synthesis of high-performance polyimides and copolyimides via thermal or chemical imidization with aromatic dianhydrides [1]. The incorporation of the flexible isopropylidene bridge and ether linkages imparts processability advantages—including solvent solubility and thermoplastic behavior—that are absent in fully rigid polyimide architectures.

Why BAPP Cannot Be Replaced by Generic Diamines


Polyimide properties—dielectric constant, glass transition temperature, solubility, and mechanical ductility—are exquisitely sensitive to diamine monomer architecture. Replacing BAPP with a rigid diamine such as 4,4′-oxydianiline (ODA) produces intractable, high‑Tg polyimides that are insoluble in organic solvents and exhibit a dielectric constant of ~3.10, which is unfavourable for high-frequency applications [1]. Conversely, substituting BAPP with heavily fluorinated analogs such as 6FBAPP lowers the dielectric constant further but compromises mechanical toughness and increases monomer cost [2]. BAPP occupies a unique performance envelope that balances thermoplastic processability, moderate dielectric properties, and solution castability—none of which can be simultaneously achieved by simple diamine interchange.

BAPP vs. Comparator Diamines: Key Evidence


Lower Dielectric Constant vs. ODA-PMDA

Polyimides synthesized from 4,4′-(4,4′-Isopropylidenediphenoxy)diphthalic anhydride (BPADA) and BAPP exhibit dielectric constants ranging from 2.32 to 2.95, directly measured against 3.10 for the conventional ODA-PMDA (Kapton-type) polyimide system in the same study [1]. This represents a 5–25% reduction in dielectric constant, depending on the exact copolymer composition and imidization protocol.

Low-dielectric polyimide High-frequency substrate BPADA-BAPP

Lower Tg vs. Kapton Polyimide

The glass transition temperature (Tg) of polyimide derived from BAPP and 3,3′,4,4′-oxydiphthalic dianhydride (ODPA) is reported at 225–230 °C [1]. In comparison, the industry-standard Kapton HN film (PMDA-ODA polyimide) exhibits a Tg in the range of 360–410 °C [2]. The resulting 130–185 °C reduction in Tg transforms the polyimide from a high-temperature thermoset into a melt-processable thermoplastic.

Thermoplastic polyimide Melt processability BAPP-ODPA

NMP Solubility vs. Insoluble PMDA-ODA

Patent US 4,954,612 demonstrates that polyimides incorporating BAPP are readily soluble in N-methylpyrrolidone (NMP) and exhibit high reduced viscosities of 0.6–1.87 dl/g, indicative of high molecular weight [1]. The same patent describes that conventional aromatic polyimides, such as those based on PMDA-ODA, are intractable and insoluble in organic solvents, mandating precursor polyamic-acid processing followed by thermal imidization on the substrate.

Soluble polyimide Solution processing NMP solubility

Higher Elongation at Break vs. Rigid Polyimides

The BAPP-ODPA polyimide film exhibits an elongation at break of 29%, with the material showing a characteristic yield point typical of thermoplastic polymers—behaviour that is distinctly different from the brittle fracture observed in conventional rigid-rod aromatic polyimides [1]. By contrast, fully aromatic non-BAPP polyimides derived from rigid diamines such as p-phenylenediamine typically exhibit elongation at break values in the 5–10% range under similar testing conditions.

Thermoplastic polyimide Tensile ductility BAPP-ODPA

BAPP Key Application Scenarios


High-Frequency 5G and mm-Wave Substrates

BPADA-BAPP polyimides deliver dielectric constants as low as 2.32, significantly below the 3.10 of ODA-PMDA, directly reducing insertion loss and propagation delay at GHz frequencies [1]. This makes BAPP-based polyimide films a target material for low-loss flexible printed circuit boards, antenna substrates, and interlayer dielectrics in 5G infrastructure and advanced semiconductor packaging.

Thermoplastic Composites and Hot-Press Laminates

With a Tg of only 225–230 °C [1], BAPP-ODPA polyimide can be hot-press molded or thermally laminated well below the processing limits of conventional PMDA-ODA (Tg > 360 °C) [2]. This enables the production of thermoplastic composite panels and metal-clad laminates for aerospace interiors and radomes, where melt-flow consolidation reduces void content and improves interlaminar adhesion.

Roll-to-Roll Solution-Cast Flexible Electronics

Because BAPP-based polyimides are fully soluble in NMP (reduced viscosity up to 1.87 dl/g) [1], they can be directly cast as films from solution without a polyamic-acid intermediate. This compatibility with continuous roll-to-roll coating and ink-jet printing dramatically simplifies the fabrication of flexible displays, OLED encapsulation layers, and wearable sensor substrates.

Low-Temperature IC Packaging Adhesives and Coatings

The combination of solvent solubility, low Tg, and high elongation at break (29%) [1] makes BAPP-containing copolyimides ideal for wafer-level adhesives and protective overcoats that require low-temperature curing, high adhesion to copper and silicon, and the ability to absorb thermomechanical stresses during thermal cycling of packaged semiconductor devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.